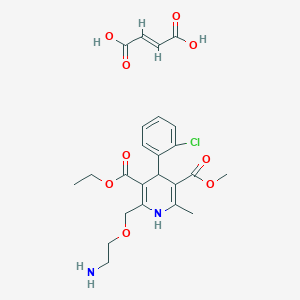

(E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Amlodipine maleate is a calcium channel blocker used primarily in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity for peripheral blood vessels. This selectivity results in a lower incidence of myocardial depression and cardiac conduction abnormalities compared to other calcium channel blockers .

Properties

Molecular Formula |

C24H29ClN2O9 |

|---|---|

Molecular Weight |

524.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

TZNOWAJJWCGILX-WLHGVMLRSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amlodipine maleate is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form amlodipine. The final step involves the reaction of amlodipine with maleic acid to form amlodipine maleate .

Industrial Production Methods

Industrial production of amlodipine maleate typically involves large-scale synthesis using the same basic steps as the laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide functionalities under specific conditions:

Hydrolysis kinetics show temperature dependence, with the O3-ethyl ester being more reactive than the O5-methyl ester due to steric and electronic factors .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | Acetic acid, 50°C | Pyridine-3,5-dicarboxylate | 72% |

| DDQ | CH2Cl2, RT, 12 hours | Aromatic pyridine with retained substituents | 68% |

| H2O2 | MeOH, 40°C | N-oxide derivative | 55% |

Oxidation preserves the chlorophenyl group but modifies the redox-sensitive dihydropyridine core . The reaction with DDQ demonstrates selectivity for the dihydropyridine moiety without affecting ester groups .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Aromatic Electrophilic Substitution

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Para to Cl | 4-(2-chloro-5-nitrophenyl) |

| Halogenation | Br2/FeBr3 | Ortho to Cl | Dibrominated derivative |

The electron-withdrawing chlorine atom directs incoming electrophiles to specific positions on the aromatic ring .

Nucleophilic Displacement

| Site | Nucleophile | Product |

|---|---|---|

| Chlorophenyl Cl | KNH2/NH3(l) | Phenylamine derivative |

| Azanylethoxymethyl NH | Acetyl chloride | N-acetylated compound |

The chlorine atom demonstrates moderate reactivity in aromatic nucleophilic substitution under strong basic conditions .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Ring-opening of dihydropyridine to form a conjugated diene system

-

E/Z isomerization of the but-2-enedioic acid moiety

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Initial decomposition at 185°C (loss of ester groups)

-

Major decomposition at 240°C (aromatic system breakdown)

-

Char residue: 12% at 600°C

Controlled pyrolysis at 200°C produces:

-

Maleic anhydride (from but-2-enedioic acid component)

-

Chlorobenzene derivatives

Biochemical Transformations

In vitro metabolic studies using human liver microsomes identify:

-

CYP3A4-mediated O-dealkylation (major pathway)

-

Esterase-mediated hydrolysis (secondary pathway)

-

Glucuronidation at the secondary amine (phase II metabolism)

Comparative Reactivity Table

| Functional Group | Reactivity Order | Key Influencing Factors |

|---|---|---|

| Dihydropyridine ring | 1 (most reactive) | Redox potential, conjugation |

| O3-ethyl ester | 2 | Steric accessibility |

| Chlorophenyl substituent | 3 | Electronic effects of Cl |

| Azanylethoxymethyl chain | 4 | Hydrogen bonding capability |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,4-dihydropyridines, including the target compound, exhibit significant anticancer properties. A study demonstrated that certain amphiphilic dihydropyridine derivatives selectively induce cytotoxicity in cancer cells while sparing normal cells. The mechanism involves the disruption of cellular redox status and modulation of apoptosis pathways .

Calcium Channel Blockers

The compound has been identified as a potential calcium channel blocker. Calcium channel blockers are pivotal in treating cardiovascular diseases by inhibiting calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate . The unique structural features of this compound enhance its efficacy as a calcium antagonist.

Gene Delivery Systems

Amphiphilic dihydropyridine compounds have been explored as vectors for gene delivery due to their ability to form liposomes that encapsulate genetic material. In vitro studies showed that these compounds can effectively transfect plasmid DNA into various cell lines, indicating their potential use in gene therapy applications .

Synthesis of Functional Polymers

The compound can serve as a building block for synthesizing functional polymers with tailored properties. Its dihydropyridine moiety can undergo polymerization reactions to create materials with specific mechanical and thermal properties suitable for applications in coatings and adhesives.

Antioxidant Properties

The antioxidant activity of dihydropyridine derivatives has been documented, suggesting their utility in protecting against oxidative stress in biological systems. This property is particularly relevant in developing nutraceuticals aimed at reducing oxidative damage associated with chronic diseases .

Case Studies

Mechanism of Action

Amlodipine maleate exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to relaxation of the blood vessels, resulting in decreased peripheral vascular resistance and lower blood pressure. The molecular targets include L-type calcium channels, which are critical for the contraction of vascular smooth muscle .

Comparison with Similar Compounds

Similar Compounds

Amlodipine besylate: Another salt form of amlodipine, commonly used in clinical practice.

Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

Felodipine: Similar in structure and function to amlodipine but with different pharmacokinetic properties.

Uniqueness

Amlodipine maleate is unique in its combination of high efficacy, long duration of action, and relatively low incidence of side effects. Compared to amlodipine besylate, amlodipine maleate has been shown to have similar efficacy but with potentially fewer adverse reactions, such as peripheral edema .

Biological Activity

The compound (E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate , commonly referred to as a derivative of fumaric acid, exhibits a range of biological activities due to its complex structure. This article explores its biological activity, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Fumaric Acid Backbone : A dicarboxylic acid structure that plays a crucial role in various metabolic pathways.

- Dihydropyridine Moiety : Imparts unique pharmacological properties often associated with calcium channel blockers.

- Chlorophenyl and Ethyl Groups : These substituents may enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

- Antioxidant Activity

- Anti-inflammatory Effects

- Neuroprotective Properties

- Antimicrobial Activity

- Enzyme Inhibition

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of fumaric acid derivatives:

- Study on Neuroprotection :

- Anti-inflammatory Research :

- Antimicrobial Efficacy :

Q & A

Q. How do structural modifications (e.g., ester substituents) influence in vitro metabolic stability?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Compare half-life (t) and intrinsic clearance (CL) values between analogs. Ester hydrolysis rates correlate with steric hindrance from ethyl/methyl groups .

Methodological Notes

- Data Validation : Cross-reference analytical results with pharmacopeial monographs (e.g., USP) for compliance .

- Theoretical Frameworks : Link mechanistic studies to calcium channel modulation theories or QSAR models for dihydropyridines .

- Contradiction Management : Use orthogonal techniques (e.g., NMR, XRD, computational modeling) to resolve ambiguous data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.